

A Comprehensive Review of Aminobenzoxazole Esters: Synthesis, Biological Activity, and Therapeutic Potential

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Compound of Interest

Compound Name: *Methyl 5-aminobenzo[d]oxazole-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Aminobenzoxazole esters represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive literature review of aminobenzoxazole esters, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Synthesis of Aminobenzoxazole Esters

The synthesis of the 2-aminobenzoxazole core is a critical step in the generation of diverse derivatives. A common and effective method involves the cyclization of o-aminophenols with a cyanating agent. Other approaches include the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by microwave irradiation or various catalysts.^{[1][2]}

One established protocol for the synthesis of 2-aminobenzoxazoles involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the

presence of a Lewis acid like $\text{BF}_3\cdot\text{Et}_2\text{O}$.^[2] This method offers good yields and operational simplicity.

Experimental Protocol: Cyclization of o-Aminophenols with NCTS[2]

Materials:

- o-aminophenol derivative (1 equiv)
- N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)
- Boron trifluoride diethyl etherate ($\text{BF}_3\cdot\text{Et}_2\text{O}$) (2 equiv)
- 1,4-Dioxane (solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Dissolve the o-aminophenol derivative (0.9 mmol, 1 equiv) and NCTS (1.35 mmol, 1.5 equiv) in 1,4-dioxane (4 mL).
- Add $\text{BF}_3\cdot\text{Et}_2\text{O}$ (1.8 mmol, 2 equiv) dropwise to the solution.
- Reflux the reaction mixture overnight (typically 24–30 hours), monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and quench the reaction by adding saturated NaHCO_3 solution until the pH is approximately 7.

- Dilute the mixture with water (30 mL) and extract with EtOAc (3 x 30 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel using a hexane/EtOAc solvent system to obtain the desired 2-aminobenzoxazole product.

Biological Activities and Quantitative Data

Aminobenzoxazole esters have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The following tables summarize the quantitative data (IC_{50} and MIC values) from various studies.

Table 1: Anticancer Activity of Aminobenzoxazole Derivatives

Compound/Derivative	Target/Cell Line	IC ₅₀ (μM)	Reference
Aminobenzoxazole Derivative 1	KDR	6.855	[3]
Aminobenzoxazole Derivative 16	A549 (Lung Cancer)	- (79.42% inhibition)	[3]
Aminobenzoxazole Derivative 17	A549 (Lung Cancer)	- (85.81% inhibition)	[3]
Aminobenzoxazole Derivative 16	MCF-7 (Breast Cancer)	6.98	[3]
Aminobenzoxazole Derivative 17	MCF-7 (Breast Cancer)	11.18	[3]
Benzoxazole-pyrrolidinone 19	MAGL	0.0084	[4]
Benzoxazole-pyrrolidinone 20	MAGL	0.0076	[4]
Piperidinyl-benzoxazole 11b	MCF-7 (Breast Cancer)	Selective, potent	[5]
Benzoxazole derivative 8d	VEGFR-2	0.0554	[6]
Benzoxazole derivative 8d	MCF-7 (Breast Cancer)	3.43	[6]
Benzoxazole derivative 8d	HCT116 (Colon Cancer)	2.79	[6]
Benzoxazole derivative 8d	HepG2 (Liver Cancer)	2.43	[6]

Table 2: Antimicrobial Activity of Aminobenzoxazole Derivatives

Compound/Derivative	Microorganism	MIC (μ g/mL)	Reference
2-aminobenzoxazole derivatives (3a, 3b, 3c, 3e, 3m, 3v)	Phytopathogenic fungi	1.48–16.6	[7]
3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe)	Various bacteria and fungi	15.6 - 500	[8]
Benzoxazole-nitrothiophene (IITR00803)	E. coli	2	[9]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)[10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Culture medium (e.g., DMEM or MEM) with 7-10% Fetal Bovine Serum (FBS)
- 96-well plates
- Test compounds (aminobenzoxazole esters) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO (for dissolving formazan crystals)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of $1-3 \times 10^4$ cells/mL and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control such as doxorubicin or ellipticine.
- Incubate the plates for 48-72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 100-200 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 540-570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][14][15][16]

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- 96-well microtiter plates
- Test compounds dissolved in a suitable solvent
- Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

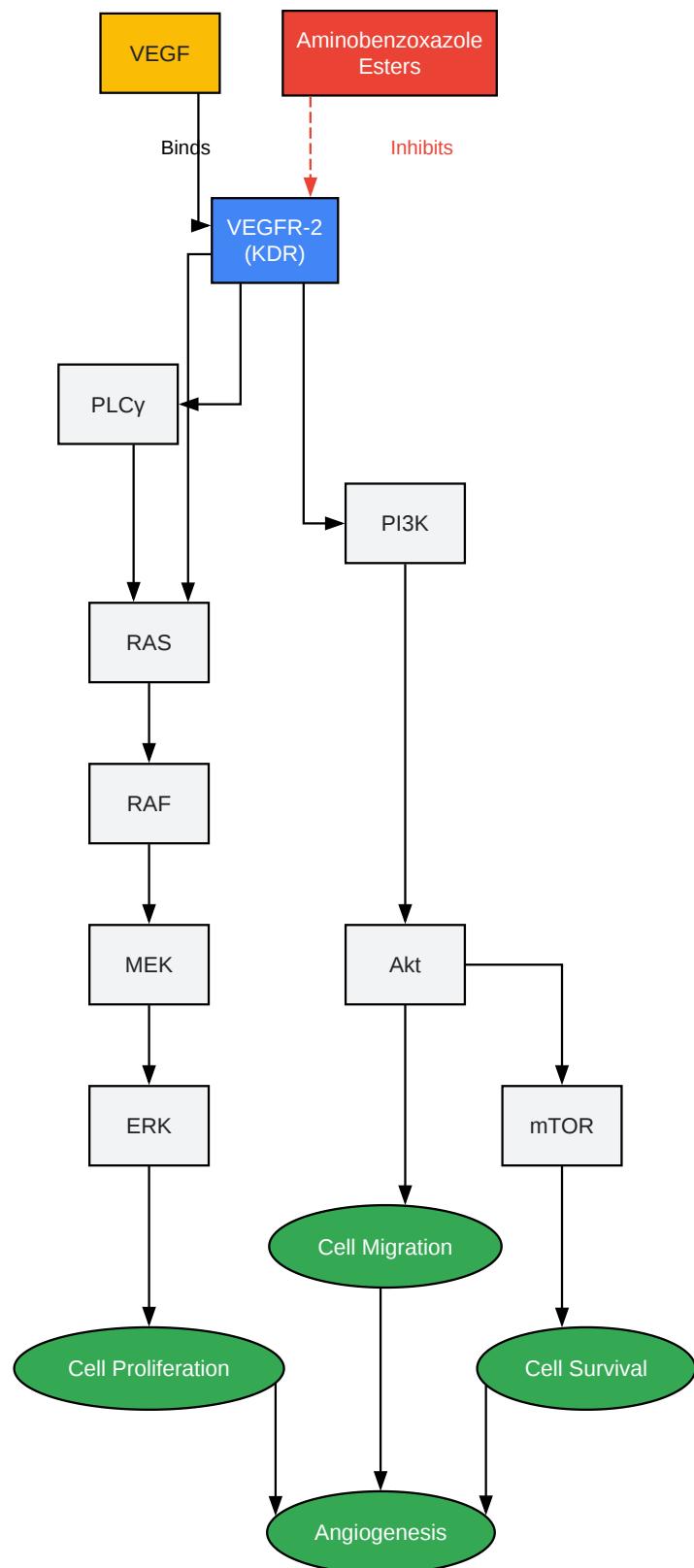
- Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the microorganism (approximately 5×10^5 CFU/mL).
- Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

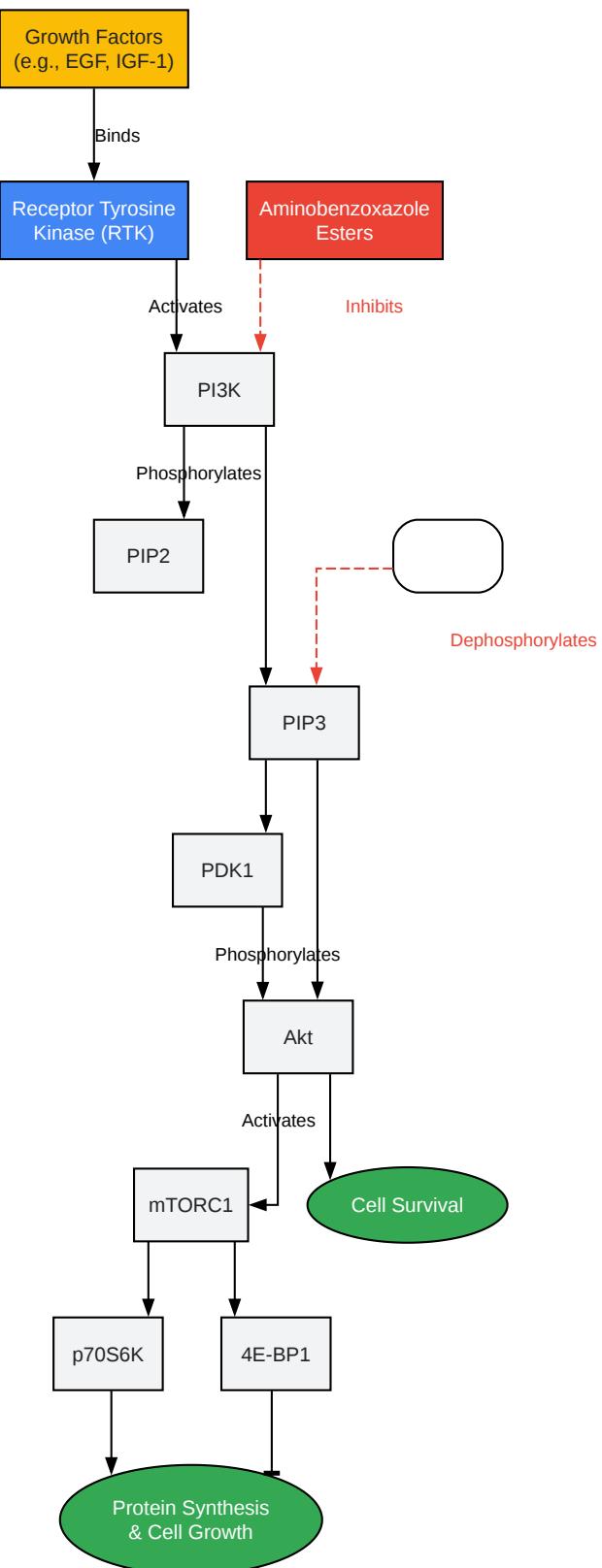
Signaling Pathways Modulated by Aminobenzoxazole Esters

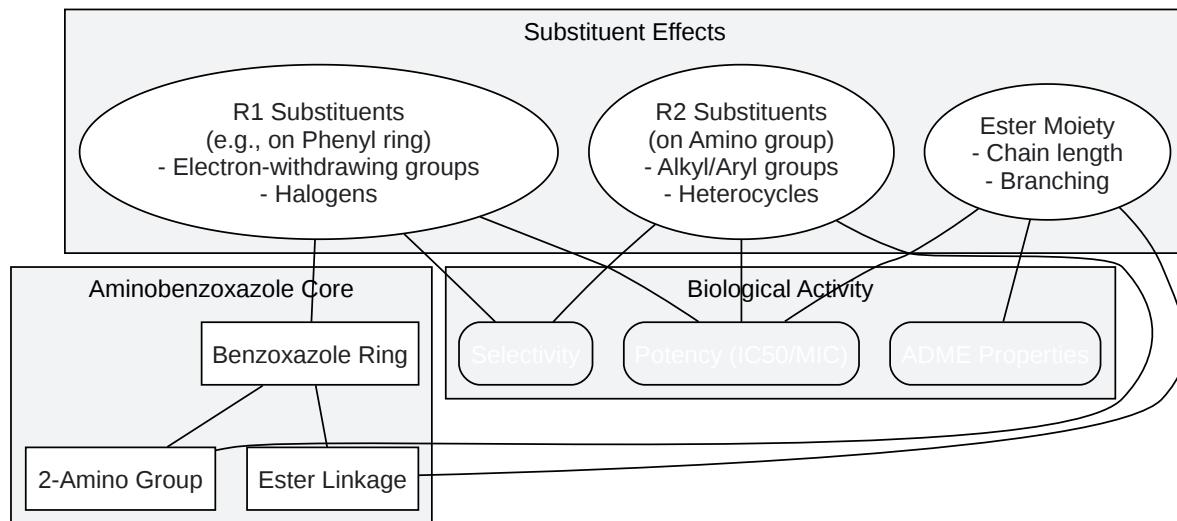
Aminobenzoxazole esters have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. Two of the most prominent pathways are the VEGFR-2 and PI3K/Akt/mTOR pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis. Inhibition of this pathway is a crucial strategy in cancer therapy.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)







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